Cas no 82617-41-2 ([1,1'-Biphenyl]-3-carbonitrile, 2-ethyl-)

[1,1'-Biphenyl]-3-carbonitrile, 2-ethyl- structure
82617-41-2 structure
Product Name:[1,1'-Biphenyl]-3-carbonitrile, 2-ethyl-
CAS No:82617-41-2
MF:C15H13N
MW:207.270423650742
CID:687402
PubChem ID:20184922
Update Time:2025-04-19

[1,1'-Biphenyl]-3-carbonitrile, 2-ethyl- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-Biphenyl]-3-carbonitrile, 2-ethyl-
    • 2-ethyl-3-phenylbenzonitrile
    • 2-ethyl-[1,1'-biphenyl]-3-carbonitrile
    • DTXSID80603270
    • SCHEMBL6278704
    • ethyl-[1,1'-biphenyl]-3-carbonitrile
    • 2-Ethyl[1,1'-biphenyl]-3-carbonitrile
    • 82617-41-2
    • VJKCUBXOMBIWAK-UHFFFAOYSA-N
    • Inchi: 1S/C15H13N/c1-2-14-13(11-16)9-6-10-15(14)12-7-4-3-5-8-12/h3-10H,2H2,1H3
    • InChI Key: VJKCUBXOMBIWAK-UHFFFAOYSA-N
    • SMILES: N#CC1=CC=CC(C2C=CC=CC=2)=C1CC

Computed Properties

  • Exact Mass: 207.104799419g/mol
  • Monoisotopic Mass: 207.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 23.8Ų
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